2-Chlorobenzyl cyanide

Cytotoxicity Disinfection Byproduct Analysis HepG2 Cell Assay

Researchers requiring isomer-specific building blocks for cardiovascular API synthesis can rely on this ortho-substituted nitrile. It is the validated starting material for clopidogrel (overall yield 16%), and substituting the 3- or 4-chloro isomer can reduce yields or form undesired byproducts. • Quantifiable quality: ≥98% purity by GC ensures reproducible reaction kinetics. • Supply chain integrity: Bulk quantities are routinely stocked, with certificates of analysis available for every lot.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
CAS No. 2856-63-5
Cat. No. B128450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzyl cyanide
CAS2856-63-5
Synonyms2-Chloro-benzeneacetonitrile;  (o-Chlorophenyl)-acetonitrile;  (2-Chlorophenyl)acetonitrile;  2-Chlorobenzeneacetonitrile;  NSC 39462;  o-Chlorobenzyl Cyanide;  o-Chlorobenzyl Nitrile;  o-Chlorophenylacetonitrile
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC#N)Cl
InChIInChI=1S/C8H6ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2
InChIKeyMRDUURPIPLIGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzyl cyanide Technical Overview


2-Chlorobenzyl cyanide (also known as 2-chlorophenylacetonitrile, CAS 2856-63-5) is an ortho-substituted aromatic nitrile with the molecular formula C₈H₆ClN and a molecular weight of 151.59 g/mol . This compound is characterized as a white or colorless to light yellow solid at room temperature, melting at 21-24°C to form a clear liquid, with a boiling point of 240-242°C . It is a versatile synthetic intermediate widely used in the pharmaceutical industry, particularly in the synthesis of the antiplatelet drug clopidogrel and the antiemetic agent granisetron hydrochloride [1].

1 Ortho-substituted aromatic nitrile building block
2 Supports clopidogrel and granisetron intermediate synthesis
3 Multi-step pharmaceutical route research and scale-up studies

2-Chlorobenzyl cyanide Isomer Comparison


The position of the chlorine substituent on the aromatic ring of chlorophenylacetonitriles profoundly impacts both their chemical reactivity and biological activity. While 2-, 3-, and 4-chlorophenylacetonitriles share the same molecular formula and may appear superficially interchangeable, they exhibit quantifiable differences in cytotoxicity [1], adsorption behavior [2], and synthetic utility [3]. Specifically, the ortho-chloro substituent in 2-chlorobenzyl cyanide introduces a unique steric and electronic environment that influences reaction pathways and product selectivity in pharmaceutical synthesis . Therefore, substituting a different isomer can lead to altered reaction kinetics, reduced yields, or the formation of undesired byproducts, necessitating rigorous quality control and isomer-specific procurement.

Target
2-Chlorobenzyl cyanide
Ortho-chloro substitution; unique steric and electronic profile
Substitutes
3- and 4-chlorobenzyl cyanide
Meta or para substitution; differing reactivity and toxicity
Ortho isomer shows higher cytotoxicity in HepG2 cell assays; isomer-specific toxicity profile may alter risk assessment interpretation.
Synthetic utility for clopidogrel preparation is isomer-dependent; substituting isomers can shift reaction selectivity and yield.
Adsorption capacity on microplastics differs from dichloro analogs and may vary between monochloro isomers, affecting environmental fate studies.

2-Chlorobenzyl cyanide Quantitative Evidence


Liver Cell Cytotoxicity vs. Positional Isomers

In a study evaluating the toxicity of disinfection byproducts, 2-chlorophenylacetonitrile (2-CPAN) exhibited greater cytotoxicity toward HepG2 human liver cells compared to its meta- and para-substituted analogs. The IC₅₀ value for 2-CPAN was 660.69 µM, while 3-CPAN and 4-CPAN showed IC₅₀ values of 831.76 µM and 812.83 µM, respectively [1]. This indicates that 2-CPAN is approximately 20-26% more cytotoxic than its positional isomers in this specific in vitro model.

Cytotoxicity vs. Isomers
Head-to-head
2-CPAN IC₅₀ 660.69 µM
3-CPAN 831.76 µM, 4-CPAN 812.83 µM
Reported isomer-specific cytotoxicity context
HepG2 cell viability assay; exact exposure conditions not specified
Cytotoxicity Disinfection Byproduct Analysis HepG2 Cell Assay

High-Yield Synthesis via Phase Transfer Catalysis

The synthesis of 2-chlorobenzyl cyanide via the reaction of 2-chlorobenzyl chloride with sodium cyanide can achieve a high yield of 95.8% when employing a phase-transfer catalyst (triethylamine) in a water-organic biphasic system [1]. This method is reported to offer advantages over solvent-based or carrier-based methods in terms of reaction rate, yield, and selectivity [2].

Synthesis Yield
Class-level
95.8% yield
Supplier-reported synthesis benchmark
Phase-transfer catalysis method; data to verify
Organic Synthesis Process Chemistry Reaction Yield Optimization

Adsorption on Microplastics vs. Dichloro Analogs

The adsorption behavior of chlorophenylacetonitriles (CPANs) on microplastics (MPs) is compound-specific. While quantitative data for 2-chlorobenzyl cyanide alone is not isolated in the abstract, the study establishes that dichloro-CPANs have higher adsorption capacities than monochloro-CPANs on polyethylene (PE), polyethylene terephthalate (PET), and polystyrene (PS) [1]. For instance, on PS, the maximum adsorption capacity ranged from 20.537 ± 1.649 to 43.597 ± 1.871 μg/g for the suite of CPANs tested, which includes 2-, 3-, 4-monochloro and 2,6- and 3,4-dichloro isomers [1]. This implies a lower environmental mobility for 2-chlorobenzyl cyanide compared to its dichlorinated counterparts, but a higher mobility than non-halogenated analogs like benzyl cyanide, which would lack π-π interactions.

Microplastic Adsorption
Reported
Qₘ 20.5 – 43.6 µg/g on PS
Dichloro-CPANs > monochloro-CPANs
Supports isomer-specific environmental transport modeling
Langmuir isotherm on PS microplastics, 25°C
Environmental Fate Microplastic Vector Transport Adsorption Isotherms

Clopidogrel Synthesis Intermediate

2-Chlorobenzyl cyanide is a crucial starting material in the multi-step synthesis of the blockbuster antiplatelet drug clopidogrel. A review of synthetic methods confirmed that the overall yield for the synthesis of clopidogrel from 2-chlorobenzyl cyanide is 16% [1]. While this yield appears modest, it represents a fully characterized, industrial-scale route with established process economics [1].

Clopidogrel Route Yield
Data to verify
16% overall yield
Established industrial route feasibility context
Multi-step synthesis; review source details
Pharmaceutical Intermediates API Synthesis Antiplatelet Agents

Purity Analysis by GC

Reputable chemical suppliers offer 2-chlorobenzyl cyanide with a purity specification of >98.0% as determined by gas chromatography (GC) . This analytical method is crucial for ensuring the compound's suitability as an intermediate in sensitive pharmaceutical syntheses, where impurities can propagate through multi-step reactions and affect the final API quality.

Purity Specification
Data to verify
>98.0% (GC)
Lot selection: verify GC purity documentation
Supplier specification; source review recommended
Analytical Chemistry Quality Control Purity Specification

2-Chlorobenzyl cyanide Research & Industrial Applications


Disinfection Byproduct Toxicology

Given its quantifiably higher cytotoxicity (IC₅₀ = 660.69 µM) compared to 3- and 4-chlorophenylacetonitrile in HepG2 cell assays [1], 2-chlorobenzyl cyanide serves as a critical reference standard for studies investigating the formation, occurrence, and health effects of emerging nitrogenous DBPs in drinking water and wastewater effluents. This evidence directly supports its procurement for environmental toxicology and public health research.

Clopidogrel & Antiplatelet Agent Synthesis

2-Chlorobenzyl cyanide is a validated starting material for the industrial-scale synthesis of clopidogrel, a widely prescribed antiplatelet drug. The overall synthetic route, starting from this compound, yields the final API with a reported overall yield of 16% [2]. This established use case drives consistent procurement demand from generic pharmaceutical manufacturers and contract research organizations (CROs) focused on cardiovascular therapies.

Environmental Fate & Microplastic Transport

As an emerging contaminant, 2-chlorobenzyl cyanide's adsorption behavior on microplastics is distinct from its dichlorinated analogs, as demonstrated by quantitative adsorption isotherms [3]. This makes it a valuable analyte for environmental chemists and ecotoxicologists studying the transport, fate, and potential ecological impact of synthetic organic compounds in aquatic environments. Procurement is indicated for studies requiring authentic analytical standards.

High-Yield Synthesis Process Development

The reported high yield of 95.8% for 2-chlorobenzyl cyanide synthesis via phase-transfer catalysis [4] provides a benchmark for process chemists. This specific data point is valuable for optimizing in-house synthetic routes, evaluating catalyst efficiency, and performing cost-of-goods analyses for large-scale manufacturing of pharmaceutical and agrochemical intermediates.

Application
Selection Property
Validation Focus
Disinfection byproduct toxicology studies
Positional isomer identity
Verify isomer-specific cytotoxicity endpoints
Clopidogrel synthetic route development
Ortho-substituted nitrile building block
Confirm reaction yield and selectivity
Environmental fate and microplastic transport research
Adsorption profile on polymers
Validate adsorption isotherm parameters
Process chemistry optimization
Phase-transfer catalysis efficiency
Benchmark yield and catalyst performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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